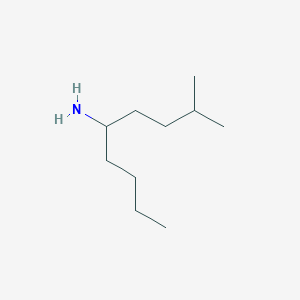

2-Methylnonan-5-amine

Description

Contextualization of Branched Secondary Amines within Contemporary Chemical Science

Branched secondary amines are organic compounds characterized by a nitrogen atom bonded to two alkyl groups, where at least one of the alkyl chains has a non-linear structure. quora.com This structural feature imparts specific physicochemical properties that distinguish them from their linear counterparts, including altered basicity, nucleophilicity, and steric hindrance. quora.comncert.nic.in These properties are crucial in various applications. For instance, the steric bulk of branched amines can be exploited to control the selectivity of chemical reactions, making them valuable as catalysts or directing groups in complex syntheses.

In medicinal chemistry, the incorporation of branched amine motifs is a key strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. nih.gov The three-dimensional structure of these amines can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Furthermore, aliphatic amines are recognized as fundamental building blocks in the synthesis of a wide array of more complex molecules and materials. nbinno.com

The reactivity of aliphatic amines is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. ncert.nic.inlibretexts.org They readily react with acids to form salts and participate in nucleophilic substitution and addition reactions with various electrophiles, such as alkyl halides and carbonyl compounds. ncert.nic.inchemistry-online.com This reactivity is fundamental to their role in chemical synthesis.

Significance of 2-Methylnonan-5-amine as a Model Compound in Aliphatic Amine Research

This compound, with its C10H23N molecular formula, serves as an important model compound for investigating the properties and reactivity of branched secondary aliphatic amines. nih.gov Its structure features a nonane (B91170) backbone with a methyl group at the second position and a secondary amine group at the fifth position, introducing both branching and a key functional group. nih.govchemspider.com

The study of such model compounds is essential for developing a deeper understanding of structure-property relationships within the broader class of aliphatic amines. nih.govacs.org Researchers utilize compounds like this compound to establish and validate predictive models for various physicochemical properties, such as boiling point, density, and solubility, which are critical for chemical process design and application. nih.govacs.org

Below is a table of computed physicochemical properties for this compound, which are foundational data points in its role as a research compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H23N | PubChem nih.gov |

| Molecular Weight | 157.30 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 773822-66-5 | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

These properties, even when computationally derived, provide a baseline for experimental design and for comparing the behavior of this compound with other isomeric and homologous amines.

Evolution of Research Paradigms in Branched Amine Synthesis and Reactivity

The synthesis of branched secondary amines has been a persistent challenge in organic chemistry, driving the evolution of new synthetic methodologies. rsc.org Traditional methods, such as the direct alkylation of primary amines with alkyl halides, often suffer from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.netmsu.edu This over-alkylation problem has necessitated the development of more sophisticated and controlled synthetic routes. researchgate.net

Reductive amination of ketones has been a cornerstone for synthesizing α-branched amines, but it can be limited by the steric hindrance of the reactants and the availability of the required ketone starting materials. nih.gov To overcome these limitations, modern research has shifted towards more versatile and efficient catalytic methods.

Recent advancements include:

Visible-light-mediated reactions: These methods allow for the coupling of primary amines, aldehydes, and alkyl iodides in multicomponent reactions to form a wide range of α-branched secondary alkylamines. rsc.orgnih.gov

Catalytic Amination: The use of transition metal catalysts, such as those based on cobalt or palladium, enables the direct amination of C-H bonds in alkenes, providing a highly atom-economical route to branched amines. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials.

Multicomponent Reactions: Zinc-mediated carbonyl alkylative amination represents a significant advance, allowing for the streamlined synthesis of complex α-branched amines from diverse and readily available feedstocks. nih.govresearchgate.net This method often shows improved scalability and avoids side reactions like competitive reductive amination. nih.gov

These evolving paradigms reflect a broader trend in organic synthesis towards methods that are more efficient, selective, and atom-economical. The synthesis of a specific target like this compound would now likely be approached using one of these modern catalytic strategies to ensure high yield and purity, avoiding the pitfalls of older, less selective methods.

Structure

3D Structure

Properties

CAS No. |

773822-66-5 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

2-methylnonan-5-amine |

InChI |

InChI=1S/C10H23N/c1-4-5-6-10(11)8-7-9(2)3/h9-10H,4-8,11H2,1-3H3 |

InChI Key |

VQAAJTACUMDJNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC(C)C)N |

Origin of Product |

United States |

Advanced Reactivity Studies of 2 Methylnonan 5 Amine

Mechanistic Investigations of Nucleophilic and Basic Characteristics

The reactivity of 2-Methylnonan-5-amine is fundamentally governed by the lone pair of electrons on the nitrogen atom, which dictates its behavior as both a nucleophile and a base.

Nucleophilicity : The ability of an amine to donate its electron pair to an electron-deficient center is its nucleophilicity. fiveable.me For aliphatic amines, this property is influenced by both electronic and steric factors. The alkyl groups attached to the nitrogen in this compound are electron-donating, which should enhance the nucleophilicity of the nitrogen atom. fiveable.me However, the branched structure of the molecule introduces steric hindrance around the nitrogen, which can impede its approach to an electrophile. fiveable.memasterorganicchemistry.com Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric accessibility. fiveable.me Therefore, while the alkyl groups in this compound increase the electron density on the nitrogen, its branched nature likely makes it less nucleophilic than a comparable linear secondary amine. masterorganicchemistry.com

Basicity : Basicity refers to the ability of the amine to accept a proton. Similar to nucleophilicity, the basicity of amines is influenced by the electronic effect of alkyl groups. The electron-donating nature of the alkyl groups in this compound increases the electron density on the nitrogen, making it more available to accept a proton and thus increasing its basicity. In contrast to nucleophilicity, basicity is less sensitive to steric hindrance because a proton is a very small electrophile. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilicity and Basicity of this compound

| Property | Influencing Factor | Effect on this compound |

| Nucleophilicity | Electronic Effect (Alkyl Groups) | Electron-donating, increases nucleophilicity fiveable.me |

| Steric Hindrance (Branched Structure) | Impedes approach to electrophile, decreases nucleophilicity fiveable.memasterorganicchemistry.com | |

| Basicity | Electronic Effect (Alkyl Groups) | Electron-donating, increases basicity |

| Steric Hindrance | Less significant due to the small size of a proton masterorganicchemistry.com |

Functional Group Transformations Involving the Secondary Amine Moiety

The secondary amine group in this compound is a versatile functional handle for a variety of chemical transformations.

Formation of Amides and Other Nitrogenous Derivatives

Secondary amines like this compound readily undergo acylation reactions with acyl chlorides and acid anhydrides to form N-substituted amides. lumenlearning.comlibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org The resulting amides are important intermediates in organic synthesis and can be further transformed. For instance, the reduction of these amides, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), yields the corresponding tertiary amines. savemyexams.comorganic-chemistry.org

Nitrosation Reactions of Secondary Amines

Secondary amines can react with nitrosating agents, such as nitrous acid (HNO2) which is often generated in situ from sodium nitrite (B80452) and a strong acid, to form N-nitrosamines. libretexts.orgucalgary.caeuropa.eu This reaction involves the electrophilic attack of the nitrosonium ion (NO+) on the nitrogen of the amine. ucalgary.ca The formation of N-nitrosamines is a significant reaction, as many compounds in this class are known carcinogens. libretexts.org The rate of nitrosation for secondary amines is generally faster than for tertiary amines, which require an additional dealkylation step. nih.govsci-hub.se

C-H Functionalization of Aliphatic Amine Scaffolds

Direct C-H functionalization of aliphatic amines is a powerful strategy for streamlining the synthesis of complex molecules. rsc.orgukri.org This approach avoids the need for pre-functionalization, making synthetic routes more atom-economical. nih.gov In the context of this compound, the amine functionality can direct the selective functionalization of C-H bonds at positions alpha, beta, gamma, or delta to the nitrogen. rsc.orgrsc.org Transition metal catalysis, particularly with palladium, has been instrumental in achieving such transformations. cam.ac.uk These reactions often proceed through the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the amine and activates a nearby C-H bond. ukri.orgcam.ac.uk

Catalytic Applications Utilizing this compound as a Building Block or Ligand

The structural features of this compound make it a candidate for use in catalysis, either as a foundational structure for building more complex catalysts or as a ligand that coordinates to a metal center.

The amine group can act as a coordination site for metal ions, and the branched alkyl structure can influence the steric and electronic environment of the catalytic center. nih.govwayne.edu Amine-containing ligands are crucial in various catalytic processes, including visible-light-promoted photoredox catalysis where they can modulate the properties of the metal catalyst. nih.govwayne.edu The incorporation of amine functionalities into ligand structures can significantly alter the activity of the resulting metal complexes. researchgate.net

Organocatalysis with Branched Amines

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. scienceopen.comscienceopen.com Secondary amines are a key class of organocatalysts, particularly in reactions involving carbonyl compounds. mdpi.com They can react with aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions. mdpi.com The steric bulk of the amine can play a crucial role in the stereoselectivity of these reactions. researchgate.netresearchgate.net A sterically demanding branched amine like this compound could potentially be employed to influence the stereochemical outcome of organocatalytic transformations, such as in the asymmetric alkylation of α-branched aldehydes. researchgate.netresearchgate.net

Role in Transition Metal-Mediated Processes

The utility of amines in transition metal catalysis is well-established, where they can function as ligands, bases, or reactants. The specific characteristics of this compound, namely its primary amine group and its bulky, lipophilic structure, would dictate its role and efficacy in such processes.

The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it a potential ligand for transition metal centers. rsc.org The coordination of the amine to a metal can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity. The long, branched alkyl chain (a nonyl group with a methyl substituent) imparts significant steric bulk. This steric hindrance can be a critical factor in controlling the selectivity of a catalytic reaction. rsc.org For instance, in reactions where a catalyst might have multiple reactive sites, a bulky ligand like this compound could block certain approaches to the metal center, favoring the formation of a specific product.

The electronic effect of the alkyl groups is primarily electron-donating, which increases the electron density on the nitrogen atom and, consequently, on the metal center upon coordination. This can enhance the reactivity of the metal in certain catalytic cycles, such as oxidative addition. acs.org However, the significant steric hindrance might also impede the approach of substrates to the catalytic center, potentially lowering the reaction rate. rsc.org The balance between these steric and electronic effects is a key determinant of the catalyst's performance. acs.orgrsc.org

In the context of cross-coupling reactions, primary amines can serve as coupling partners. nih.gov The long, non-polar chain of this compound would render it highly soluble in organic solvents, which can be advantageous for homogeneous catalysis. wikipedia.org This property is particularly useful in phase-transfer catalysis, where the amine could potentially act as a phase-transfer agent, facilitating the reaction between reactants in different phases. wikipedia.org

Below is a hypothetical data table illustrating the potential effect of a ligand like this compound on a generic palladium-catalyzed cross-coupling reaction, based on general principles of ligand effects in catalysis.

| Ligand | Steric Hindrance (%VBur) | Electronic Parameter (pKa of Conjugate Acid) | Reaction Yield (%) | Turnover Number (TON) |

|---|---|---|---|---|

| Trimethylamine | 35.2 | 9.8 | 85 | 1700 |

| Triethylamine | 43.5 | 10.7 | 92 | 1840 |

| Hypothetical this compound | ~55-60 (Estimated) | ~10.6 (Estimated) | Potentially lower yield due to steric hindrance, but potentially higher selectivity | Dependent on substrate and conditions |

| Tricyclohexylphosphine | 65.8 | 9.7 | 98 | 1960 |

This table is illustrative and based on general chemical principles. The values for this compound are hypothetical estimates.

Application in Carbon Dioxide Capture and Conversion (Thermocatalytic Reactive CO2 Capture)

The capture of carbon dioxide from various sources is a critical area of research aimed at mitigating greenhouse gas emissions. Amine-based solvents are a mature technology for this purpose, traditionally using aqueous solutions of alkanolamines. mdpi.com The process typically involves the chemical absorption of CO2 by the amine to form carbamates or bicarbonates, followed by a temperature swing to release the CO2 and regenerate the amine. acs.orgnrel.gov

Reactive CO2 capture (RCC) is an advanced approach that integrates the capture and subsequent catalytic conversion of CO2 into valuable chemicals, potentially offering significant energy and cost savings. smolecule.comnih.gov In such a system, an amine can act as both a capture agent and a co-catalyst or promoter for the conversion step.

For this compound, its application in thermocatalytic reactive CO2 capture would likely be in a non-aqueous solvent system. The high molecular weight and long hydrocarbon chain of this compound would lead to low volatility, which is a desirable property for industrial solvents as it minimizes solvent loss. researchgate.net The primary amine group can react with CO2 to form a carbamate (B1207046). The general reaction for a primary amine with CO2 is shown below:

2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+

In a thermocatalytic process, this captured CO2, in the form of a carbamate or related species, would then be hydrogenated in the presence of a transition metal catalyst to produce fuels like methanol (B129727) or other valuable chemicals. acs.org The amine is regenerated in the process.

The lipophilic nature of this compound could be advantageous in a non-aqueous system, potentially enhancing the solubility of the entire catalytic system and the products. researchgate.net However, a significant challenge in amine-based RCC is the potential for the amine to poison the heterogeneous catalyst by strongly binding to the active sites. nih.govacs.org The steric bulk of this compound might mitigate this poisoning effect to some extent by hindering its access to the catalyst surface.

The efficiency of CO2 capture by amines is often quantified by their CO2 loading capacity, which is the moles of CO2 captured per mole of amine. The theoretical maximum loading for primary amines is 0.5 under anhydrous conditions and can approach 1.0 in the presence of water. The actual loading capacity depends on various factors including temperature, pressure, and the specific amine structure.

An illustrative data table is presented below to compare the potential CO2 capture performance of different amine types, highlighting where a high molecular weight primary amine like this compound might fit.

| Amine | Amine Type | Solvent | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Heat of Regeneration (kJ/mol CO2) |

|---|---|---|---|---|---|

| Monoethanolamine (MEA) | Primary | Aqueous | 40 | 0.52 | ~120 |

| Diethanolamine (DEA) | Secondary | Aqueous | 40 | 0.65 | ~110 |

| Methyldiethanolamine (MDEA) | Tertiary | Aqueous | 40 | 0.85 | ~85 |

| Hypothetical this compound | Primary | Non-aqueous (e.g., Glycol) | 40 | ~0.5-0.7 (Estimated) | Potentially lower due to non-aqueous system |

This table is for illustrative purposes. The values for this compound are hypothetical estimates based on trends observed for high molecular weight amines in non-aqueous solvents.

Spectroscopic and Advanced Analytical Characterization of 2 Methylnonan 5 Amine

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the determination of the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 2-Methylnonan-5-amine is predicted to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The protons on the nitrogen of the primary amine group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The proton attached to the carbon bearing the amine group (C5-H) would likely appear as a multiplet due to coupling with the protons on the adjacent methylene (B1212753) groups. The isopropyl group at the C2 position will show a characteristic doublet for the two methyl groups and a multiplet for the C2-H proton. The remaining methylene and methyl protons of the nonane (B91170) chain will produce overlapping multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, ten distinct signals are expected in the proton-decoupled spectrum, corresponding to each carbon atom in its unique chemical environment. The chemical shifts are influenced by the local electronic environment; for instance, the carbon atom bonded to the electronegative nitrogen atom (C5) is expected to be deshielded and appear at a lower field compared to the other aliphatic carbons. libretexts.orglibretexts.org The carbons of the methyl groups will be found at the highest field.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 (CH₃) | 0.8 - 0.9 | Triplet |

| H-9 (CH₃) | 0.8 - 0.9 | Doublet |

| H-8 (CH₃) | 0.8 - 0.9 | Doublet |

| H-2 (CH) | 1.4 - 1.6 | Multiplet |

| H-3, H-4, H-6, H-7 (CH₂) | 1.2 - 1.5 | Multiplets |

| H-5 (CH) | 2.5 - 2.8 | Multiplet |

| NH₂ | 1.0 - 2.5 | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C9 | ~22 |

| C8 | ~23 |

| C3, C7 | ~25-30 |

| C2 | ~32 |

| C4, C6 | ~35-40 |

| C5 | ~50-55 |

Note: The data in the tables above is predicted and may vary from experimental values.

This compound possesses two chiral centers at the C2 and C5 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be instrumental in determining the relative stereochemistry of these diastereomers. nih.gov By irradiating specific protons and observing which other protons show an enhanced signal, through-space proximities can be established. For instance, NOE correlations between the proton at C5 and protons on the C2-substituent could help differentiate between the (2R, 5R)/(2S, 5S) and (2R, 5S)/(2S, 5R) pairs. Furthermore, the use of chiral solvating agents can induce diastereomeric differentiation in the NMR spectra, allowing for the potential resolution and quantification of enantiomers. nsf.gov

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov

In the FTIR spectrum of this compound, the characteristic N-H stretching vibrations of the primary amine group are expected to appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) is typically observed around 1590-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and methylene groups will be prominent in the 2850-2960 cm⁻¹ region. C-N stretching vibrations are generally weaker and appear in the fingerprint region between 1000 and 1250 cm⁻¹.

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds. The C-C bond vibrations of the hydrocarbon backbone would be expected to produce strong signals in the Raman spectrum. The symmetric N-H stretching vibration may also be observed. Since water is a weak Raman scatterer, this technique can be advantageous for analyzing aqueous samples of the amine. nih.gov

Expected Vibrational Bands for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 | Medium-Weak (FTIR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Weak-Medium |

Note: The data in the table above is based on general group frequencies and may vary from experimental values.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. ifremer.fr

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C₁₀H₂₃N) is 157.18305 Da. nih.gov HRMS can confirm this elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. hmdb.ca For this compound, characteristic fragmentation pathways for aliphatic amines would be expected. A primary alpha-cleavage would involve the loss of a butyl radical (C₄H₉) or an isobutyl radical (C₄H₉) from the carbon adjacent to the nitrogen, leading to the formation of immonium ions. For instance, cleavage between C4 and C5 would result in a fragment with m/z corresponding to [CH₃(CH₂)₃CH=NH₂]⁺. Cleavage between C5 and C6 would lead to a fragment corresponding to [(CH₃)₂CHCH₂CH₂CH=NH₂]⁺. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the alkyl chains around the amine group.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures and the assessment of its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of the specific chromatographic method and its parameters is dictated by the physicochemical properties of this compound, such as its polarity, volatility, and molecular weight.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the separation and analysis of this compound. The selection between GC and LC is primarily based on the compound's volatility and thermal stability.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas (mobile phase). The separation is based on the compound's interaction with the stationary phase lining the column. Due to the basic nature and polarity of the amine group, direct analysis can sometimes lead to peak tailing and poor reproducibility. vt.edu To circumvent these issues, derivatization is often employed. Derivatizing agents react with the amine group to form a less polar and more volatile derivative, resulting in improved chromatographic performance. vt.edu

For the analysis of aliphatic amines, including what would be expected for this compound, various GC columns and conditions can be utilized. A common approach involves using a non-polar or mid-polarity capillary column.

| Parameter | Typical Value/Condition | Rationale/Comment |

|---|---|---|

| Column | DB-5 (5% phenyl-methylpolysiloxane) or similar | Provides good separation for a wide range of non-polar to moderately polar compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Sensitive to hydrocarbon-containing compounds and provides a robust signal. vt.edu |

| Derivatization Agent (Optional) | Propyl chloroformate, Pentafluorobenzoyl chloride | Reduces polarity and improves peak shape and sensitivity. vt.eduresearchgate.net |

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile or are thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). acs.org The retention of this compound is influenced by the hydrophobicity of its alkyl chain and the polarity of the amine group.

The basicity of the amine can lead to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. To mitigate this, mobile phase additives such as trifluoroacetic acid (TFA) or formic acid are often used to protonate the amine, reducing these undesirable interactions. acs.org Ion-pair chromatography is another effective technique where a reagent is added to the mobile phase to form a neutral ion pair with the protonated amine, enhancing retention and improving peak shape. nih.govresearchgate.net

| Parameter | Typical Value/Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., Zorbax, LiChrospher) | Industry-standard for reversed-phase separations, providing good retention for non-polar compounds. mdpi.com |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | Common dimensions for analytical HPLC, offering good resolution. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | A polar mobile phase for RP-HPLC. Formic acid improves peak shape for basic compounds. lcms.cz |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Column Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity. |

| Detector | UV Detector (with derivatization) or Evaporative Light Scattering Detector (ELSD) | This compound lacks a strong chromophore for UV detection; thus, derivatization or a universal detector like ELSD is necessary. |

| Ion-Pair Reagent (Optional) | 1-Hexanesulfonic acid | Forms an ion pair with the amine, improving retention and peak symmetry in RP-HPLC. researchgate.net |

Hyphenated Techniques (GC-MS, LC-MS, UPLC-MS/MS)

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometric detector, provide a higher degree of selectivity and sensitivity, enabling both quantification and structural identification. scientiaricerca.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. nih.gov This technique is invaluable for confirming the purity of this compound and for identifying any impurities. chromatographyonline.com Methods for analyzing aliphatic amines often involve derivatization to enhance volatility and chromatographic behavior. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of less volatile and thermally sensitive compounds. nih.govmeasurlabs.com For this compound, LC-MS can be used without the need for derivatization, as the ionization can be achieved directly from the liquid phase using techniques like electrospray ionization (ESI). In ESI, the protonated molecule [M+H]⁺ of this compound would be readily formed in the positive ion mode, providing a highly specific and sensitive detection method. mdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement in LC-MS technology, utilizing columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution. acs.orgwaters.comacs.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting the protonated molecule of this compound, fragmenting it, and then analyzing the resulting fragment ions. mdpi.com This technique, often operated in the Multiple Reaction Monitoring (MRM) mode, is exceptionally selective and sensitive, making it ideal for trace-level quantification of this compound in complex matrices. waters.comacs.org Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can be employed to enhance ionization efficiency and chromatographic retention for primary and secondary amines. acs.orgwaters.com

| Technique | Primary Application | Ionization Method | Key Advantages | Considerations |

|---|---|---|---|---|

| GC-MS | Purity assessment, identification of volatile impurities | Electron Ionization (EI) | Excellent for structural elucidation due to extensive fragmentation and available libraries. nih.govnih.gov | May require derivatization for optimal performance with amines. researchgate.net |

| LC-MS | Quantification and identification without derivatization | Electrospray Ionization (ESI) | Direct analysis of the compound in solution, suitable for less volatile compounds. nih.govmeasurlabs.com | Matrix effects can influence ionization efficiency. |

| UPLC-MS/MS | High-throughput, high-sensitivity quantification | ESI | Superior resolution, speed, and selectivity; ideal for trace analysis in complex samples. acs.orgacs.org | Higher initial instrument cost. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com While not a primary tool for the bulk analysis of a pure liquid compound like this compound, it is invaluable for characterizing the compound when it is adsorbed onto a surface or as part of a thin film.

In XPS analysis, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (i.e., its oxidation state and bonding partners). eag.com

For this compound, XPS can provide specific information about the carbon and nitrogen atoms.

Carbon (C1s): The C1s spectrum of this compound would exhibit multiple peaks corresponding to the different chemical environments of the carbon atoms. A primary peak would be associated with the C-C and C-H bonds of the nonane backbone. A second, chemically shifted peak at a slightly higher binding energy would correspond to the carbon atom directly bonded to the nitrogen atom (C-N bond). eag.commsu.ru This shift occurs because the more electronegative nitrogen atom withdraws electron density from the carbon atom, increasing the binding energy of the C1s electron. eag.com

Nitrogen (N1s): The N1s spectrum is particularly informative for characterizing the amine group. For a secondary amine like this compound, the N1s binding energy is expected to be in a specific range. xpsfitting.comresearchgate.net The precise binding energy can provide confirmation of the amine functionality and can distinguish it from other nitrogen-containing groups such as nitriles, amides, or nitro compounds, which appear at different binding energies. researchgate.netaip.org For aliphatic amines, the N1s peak is typically found in the range of 399.0 to 400.5 eV. frontiersin.orgresearchgate.netnih.gov The presence of a single, well-defined peak in this region would be indicative of the purity of the amine functionality on the sample surface.

| Core Level | Expected Binding Energy (eV) | Assignment | Reference Information |

|---|---|---|---|

| C1s | ~285.0 | C-C, C-H (Alkyl chain) | The standard reference for adventitious carbon is often set at 284.8 eV. |

| C1s | ~286.0 | C-N (Carbon bonded to amine) | A chemical shift of approximately +1.0 eV relative to the C-C peak is typical for a C-N single bond. eag.com |

| N1s | ~399.0 - 400.5 | C-N-H (Secondary amine) | This range is characteristic for amine nitrogen. The exact value can be influenced by surface protonation or interactions. researchgate.netfrontiersin.org |

The quantitative nature of XPS also allows for the determination of the elemental ratio (e.g., C:N ratio) on the surface, which can be compared to the theoretical ratio for this compound (C₁₀H₂₃N) to assess surface stoichiometry and purity.

Computational Chemistry and Theoretical Studies of 2 Methylnonan 5 Amine

Machine Learning and Artificial Intelligence in Predicting Amine Reactivity and Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in computational chemistry to accelerate the discovery of new molecules and predict their properties, including those of amines. mit.edu These models are trained on large datasets of known chemical reactions and molecular properties to identify complex patterns and relationships that are not easily captured by traditional theoretical models. mdpi.comnih.gov

ML models have been successfully developed to predict various properties of amines. For example, algorithms like random forest, gradient boosting, and neural networks have been used to create classification models that predict metabolic pathways, such as the N-dealkylation of amine contaminants, with high accuracy. mdpi.comnih.gov In one study, an extreme gradient boosting model achieved a prediction accuracy of 81.0% for N-dealkylation based on molecular descriptors related to reactivity and structure. mdpi.com

| Application Area | ML/AI Model(s) Used | Predicted Property | Reported Accuracy/Performance |

| Environmental Fate | Random Forest, Gradient Boosting, Neural Networks | N-dealkylation of amine pollutants | Accuracy of 81.0% to 86.2% for classification models. mdpi.comnih.gov |

| Reaction Outcomes | Stacked Ensemble (GBM, Deep Learning, etc.) | Reaction equilibrium constant (COS with amines) | R² = 0.978, MAE = 0.981. acs.org |

| Carbon Capture | CatBoost, Multiple Linear Regression | Oxidative degradation rate | Average absolute deviation as low as 0.3%. acs.org |

| Carbon Capture | Back-Propagation Neural Network (BPNN), Random Forest (RF) | Mass transfer coefficient (CO₂ absorption) | AAREs (Average Absolute Relative Errors) below 10% for generic models. bohrium.combohrium.com |

Table 3: Examples of Machine Learning and AI applications in predicting amine properties and reactivity.

Applications of 2 Methylnonan 5 Amine As a Building Block in Complex Chemical Synthesis

Role in the Construction of Advanced Organic Molecules

There are no specific examples in the surveyed literature of 2-Methylnonan-5-amine being used as a building block for the construction of advanced organic molecules. In theory, as a primary amine, it could undergo a variety of well-established reactions. These include nucleophilic substitution, acylation to form amides, and reductive amination with aldehydes or ketones to form more complex secondary or tertiary amines. libretexts.orgopenstax.org These reactions are fundamental in organic synthesis for building molecular complexity. However, no published research demonstrates the application of these principles using this compound to create specific, advanced molecular structures.

Scaffold Development for Chemical Libraries

The use of this compound for scaffold development in chemical libraries is not documented. Chemical scaffolds are core molecular structures upon which a variety of substituents are attached to create a library of related compounds for screening in drug discovery and other fields. Amines are frequently used as key components in such scaffolds. Methodologies like combinatorial chemistry often utilize amines to introduce diversity. fiveable.mesigmaaldrich.com Despite the theoretical potential for this compound to serve as a foundational piece for generating a library of N-substituted derivatives, no specific instances of its use for this purpose have been reported.

Precursor in Materials Science and Polymer Chemistry Research

There is no available research indicating that this compound has been used as a precursor or monomer in materials science or polymer chemistry. Primary amines can be used to synthesize polymers such as polyamides or polyimines, and can also serve as curing agents for epoxy resins or as functionalizing agents to modify the surface of materials. While its bifunctional nature (an amino group and a non-polar alkyl chain) could theoretically be exploited to create polymers with specific properties or to act as a surfactant or coating agent, no studies have been published to confirm such applications for this particular compound.

Environmental Considerations and Transformation Pathways of Aliphatic Amines

Biodegradation and Environmental Fate in Aquatic Systems

When aliphatic amines enter aquatic environments, their fate is determined by a combination of physical processes, such as sorption, and biological processes, primarily biodegradation.

The sorption of aliphatic amines to sediment and suspended particulates is a significant process that influences their bioavailability and persistence in aquatic systems. nih.gov Sorption can occur through both reversible physical interactions and irreversible chemical binding. nih.gov

The primary mechanism for the sorption of many amines is cation exchange, where the protonated amine cation binds to negatively charged sites on sediment particles. nih.gov This process is pH-dependent, with sorption increasing as the pH decreases below the pKa of the amine, leading to a higher proportion of the cationic form. nih.gov

In addition to cation exchange, covalent bonding can contribute to the irreversible sorption of some amines. nih.gov The hydrophobicity of the alkyl chain also plays a role, with longer-chain alkylamines generally exhibiting stronger sorption. researchgate.net However, studies have shown that dialkylamines can have a lower sorption affinity than their linear alkylamine counterparts with the same number of carbon atoms. researchgate.net The presence of clay minerals in sediments can also influence sorption, with alkylamines showing an affinity for intercalation within clay structures. mdpi.com

Biodegradation is a major pathway for the removal of aliphatic amines from aquatic environments. nih.gov Both aerobic and anaerobic microorganisms are capable of degrading these compounds.

Under aerobic conditions, the biodegradation of primary fatty amines is an important removal mechanism in wastewater treatment systems. nih.gov The proposed pathway often involves the cleavage of the C-N bond, yielding an aldehyde and ammonium (B1175870). The aldehyde is then oxidized to a fatty acid, which can be further metabolized. nih.gov

Under anaerobic conditions, such as those found in some sediments and wastewater treatment digesters, aliphatic amines can also be biodegraded. oup.com For instance, some secondary amines have been shown to be highly biodegradable under methanogenic conditions. researchgate.net The biotransformation potential can be influenced by the molecular weight and structure of the amine, with lower molecular weight compounds often showing higher biotransformation rates. researchgate.net In some cases, the degradation of nitrosamines can lead to the formation of secondary amines, which are then subsequently degraded. researchgate.netacs.orgnih.govacs.org The degradation of long-chain alkylamines under denitrifying conditions has also been observed, with a proposed pathway involving the initial oxidation to an aldehyde, followed by conversion to a fatty acid that enters the β-oxidation cycle. oup.com

Transformation Products and Environmental Significance

The transformation of aliphatic amines in the environment leads to a variety of products, the nature of which depends on the specific amine and the transformation pathway.

In the atmosphere, the oxidation of amines contributes to the formation of secondary organic aerosols, which can impact air quality and climate. copernicus.orgresearchgate.net The reaction products can include aminium salts, N-oxides, and nitroalkanes. copernicus.orgresearchgate.net

In aquatic systems, biodegradation can lead to the mineralization of amines to simpler inorganic compounds like ammonia (B1221849). nih.gov However, incomplete degradation can result in the formation of intermediate products. For example, the UV/chlorine treatment of water containing aliphatic amines can lead to the formation of nitroalkanes and, subsequently, chloronitroalkanes like trichloronitromethane (TCNM), which are of concern as disinfection byproducts. acs.orgnih.gov The ozonation of water containing aliphatic amines can also lead to the formation of nitroalkanes. researchgate.net

Some transformation products may be more persistent or have different toxicological properties than the parent amine. ieaghg.org For instance, while many degradation products are biodegradable, some may persist and accumulate in aquatic systems. ieaghg.org The formation of nitrosamines, which can occur from the reaction of secondary amines with nitrosating agents, is a particular concern due to their potential carcinogenicity. ieaghg.org

Formation of N-Nitrosamines from Secondary Amines in Environmental Contexts

N-nitrosamines are a class of chemical compounds of significant concern due to their classification as probable human carcinogens. chemicea.com They are typically formed from the reaction of secondary amines with a nitrosating agent. chemicea.comsci-hub.se This process, known as nitrosation, involves an electrophilic substitution reaction where a nitroso group (-N=O) attaches to the amine nitrogen. pjoes.com

The primary nitrosating agents in the environment are derived from nitrites (NO₂⁻) and nitrates (NO₃⁻), which are widespread in water and soil. pjoes.comeaht.org Under acidic conditions, nitrite (B80452) forms nitrous acid (HNO₂), which can then generate various electrophilic nitrosating species like dinitrogen trioxide (N₂O₃). pjoes.comeaht.org These agents readily react with the lone pair of electrons on the nitrogen atom of a secondary amine to form a stable N-nitrosamine. chemicea.com The risk of nitrosamine (B1359907) formation from secondary amines is considered significant compared to primary or tertiary amines. ccsnorway.com

While 2-Methylnonan-5-amine is a primary amine, its potential role as a precursor to N-nitrosamines cannot be entirely dismissed. Primary alkyl amines react with nitrosating agents to form highly reactive and short-lived diazonium ions. pjoes.comeuropa.eu These intermediates typically decompose rapidly to yield molecular nitrogen and other products through various pathways. europa.eu However, under conditions of high amine concentration, it is possible for the reactive carbocation intermediate from one primary amine's decomposition to react with another, unreacted primary amine molecule. This reaction would form a secondary amine, which could then undergo nitrosation to form a stable N-nitrosamine. ccsnorway.com The rate and likelihood of N-nitrosamine formation are influenced by several environmental factors.

Interactive Table 1: Conditions Influencing N-Nitrosamine Formation from Amine Precursors

| Factor | Influence on N-Nitrosamine Formation | Rationale | Citations |

|---|---|---|---|

| Amine Type | Risk increases in the order: primary << tertiary < secondary. | Secondary amines react directly to form stable nitrosamines. Primary amines form unstable diazonium ions, while tertiary amines require a more complex dealkylation step. | ccsnorway.comeuropa.eu |

| pH Level | Formation is generally favored in acidic conditions (e.g., pH < 6). | Acidic pH facilitates the formation of active nitrosating agents from nitrite. | chemicea.comusp.org |

| Nitrosating Agent Concentration | Higher concentrations of nitrite or other nitrosating agents increase formation rates. | The reaction rate is dependent on the concentration of both the amine and the nitrosating agent. | chemicea.comusp.org |

| Temperature | Can influence reaction rates. | Chemical reaction kinetics are generally temperature-dependent. | chemicea.com |

| Catalysts/Inhibitors | Certain species can catalyze (e.g., on activated carbon surfaces) or inhibit the reaction. | Surface catalysis can facilitate nitrogen fixation and reaction with amines. | acs.org |

Emerging Contaminants Derived from Alkylamines

Beyond nitrosation, aliphatic amines like this compound can be transformed in the environment through various abiotic and biotic processes, leading to a range of "emerging contaminants"—substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. rsc.org The degradation pathways are highly dependent on the environmental compartment (air, water, soil) and the specific conditions present.

In atmospheric chemistry, amines are readily oxidized by reactive species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). rsc.org These oxidation processes can transform aliphatic amines into a variety of products, including aldehydes, amides, and imines. rsc.org

In aquatic environments, particularly during water and wastewater treatment, amines are subjected to powerful oxidants. researchgate.net

Ozonation: Reactions with ozone can transform aliphatic amines into products with nitrogen-oxygen bonds, such as N-oxides and nitroalkanes. researchgate.net Studies with simple amines have demonstrated high yields of these transformation products. researchgate.net

UV/Chlorine Treatment: This advanced oxidation process is used for water disinfection. Secondary amines are first converted to chloramines (R₁R₂NCl). nih.govacs.org These intermediates are then transformed by radicals (like HO• and Cl•) and UV photolysis into other compounds, including primary amines and, significantly, nitroalkanes. nih.govacs.org Post-chlorination can further lead to the formation of chloronitroalkanes like the highly toxic trichloronitromethane (TCNM). nih.gov

The degradation of amine-containing materials, such as certain plastics or industrial chemicals, can also release a complex mixture of transformation products into the environment. For instance, studies on the degradation of amine-modified polystyrene nanoparticles identified numerous dissolved organic compounds, including long-chain amino acids and other complex amines, highlighting the potential for a single parent compound to generate a diverse suite of emerging contaminants. rsc.orgrsc.org Alkylamine triazines are another class of emerging contaminants noted for their persistence, mobility, and toxicity. acs.orgfigshare.comacs.org

Interactive Table 2: Potential Environmental Transformation Products of Aliphatic Amines

| Transformation Process | Precursor Type | Potential Products | Environmental Significance | Citations |

|---|---|---|---|---|

| Atmospheric Oxidation | Aliphatic Amines | Aldehydes, Amides, Imines | Contribute to atmospheric aerosol formation and aging. | rsc.org |

| Aquatic Ozonation | Aliphatic Amines | Amine N-oxides, Nitroalkanes | Formation of potentially toxic disinfection byproducts. | researchgate.net |

| UV/Chlorine Water Treatment | Primary & Secondary Amines | Chloramines, Nitroalkanes, Chloronitroalkanes (e.g., TCNM) | Formation of nitrogenous disinfection byproducts with significant health risks. | nih.govacs.org |

| Nitrosation | Secondary Amines (or Primary via intermediate) | N-Nitrosamines | Formation of probable human carcinogens. | chemicea.comccsnorway.com |

| Material Degradation | Amine-containing polymers/chemicals | Complex amines, Amino acids, Pyridines | Release of a diverse mixture of potentially toxic and mobile substances. | rsc.orgrsc.org |

Future Directions and Emerging Research Avenues for Branched Secondary Amines

Development of Novel Catalytic Systems for Highly Selective Synthesis

The synthesis of branched secondary amines presents a considerable challenge in chemical synthesis. acs.org Traditional methods often require harsh conditions or lack selectivity. Consequently, the development of novel catalytic systems is a major focus of current research.

Recent advancements include the use of visible-light and cobalt-dual catalysis for the direct allylic C-H amination of alkenes with free amines. nih.gov This method allows for the creation of branched primary, secondary, and tertiary aliphatic amines with diverse substitution patterns that are otherwise difficult to access. nih.gov Another promising approach involves a multicomponent carbonyl alkylative amination reaction using tetrabutylammonium (B224687) decatungstate as a photocatalyst. acs.org This process efficiently synthesizes α-branched tertiary and secondary amines from readily available starting materials. acs.org

Furthermore, titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical and environmentally friendly method for producing secondary amines. ubc.ca These catalytic reductive aminations, particularly those using molecular hydrogen, are crucial for the sustainable and cost-effective production of a wide range of amines. rsc.org The development of highly efficient and selective catalysts for these reactions remains a key area of interest. rsc.org

The modular synthesis of α-branched secondary alkylamines can also be achieved through a visible-light-mediated multicomponent coupling reaction of primary amines, aldehydes, and alkyl iodides. chemrxiv.org Additionally, a zinc-mediated carbonyl alkylative amination reaction provides a streamlined pathway to complex tertiary alkylamines. acs.org The synthesis of α-branched amines from aromatic C-H bond substrates, terminal alkenes, and aminating agents represents a convergent approach to these important molecules. nih.gov

Table 1: Modern Catalytic Approaches for Branched Secondary Amine Synthesis

| Catalytic System | Reactants | Product Type | Key Features |

| Visible-light and Co-dual catalysis | Alkenes, free amines | Branched allylic amines | High regio- and chemoselectivity. nih.gov |

| Tetrabutylammonium decatungstate (photocatalyst) | N-arylamines, aldehydes, hydrocarbons | α-branched tertiary and secondary amines | Multicomponent, high atom economy. acs.org |

| Titanium-based catalyst | Alkenes, secondary amines | Secondary amines | Earth-abundant metal, atom-economical. ubc.ca |

| Molecular hydrogen with various catalysts | Carbonyl compounds, ammonia (B1221849)/amines | Primary, secondary, and tertiary amines | Sustainable and cost-effective. rsc.org |

| Visible-light-mediated coupling | Primary amines, aldehydes, alkyl iodides | α-branched secondary alkylamines | Modular and distinct from established methods. chemrxiv.org |

| Zinc-mediated carbonyl alkylative amination | Secondary amines, aldehydes, alkyl iodides | α-branched tertiary alkylamines | Efficient for complex molecules. acs.org |

| Rhodium catalyst | Aromatic C-H substrates, alkenes, aminating agents | α-branched amines | Convergent synthesis. nih.gov |

Exploration of Novel Reactivity and Functionalization Strategies

The exploration of new reactions and ways to modify existing amine structures is a continuous pursuit in organic synthesis. This includes the development of methods for the direct functionalization of C-H bonds, which is a highly atom-economical approach.

One such strategy is the direct α-C-H bond functionalization of unprotected cyclic amines through an intermolecular hydride transfer process. nih.gov This method allows for the introduction of various aryl, alkenyl, or alkynyl groups. nih.gov The development of methods for the α-functionalization of α-branched aldehydes using secondary amine catalysis is another area of active research, although it presents significant challenges. mdpi.com

The reactivity of 2-Methylnonan-5-amine is typical of a primary aliphatic amine. It can undergo alkylation to form secondary or tertiary amines, acylation to produce amides, and diazotization to form diazonium salts. smolecule.com It can also participate in the Hofmann elimination reaction. smolecule.com Understanding these fundamental reactions is key to utilizing this compound as a building block for more complex molecules. smolecule.com

Interdisciplinary Research in Amine Chemistry

The study of amines is inherently interdisciplinary, with applications spanning from materials science to biology. ijrpr.com Amines are crucial components in pharmaceuticals, agrochemicals, and polymers. rsc.orgijrpr.com

In the realm of sustainable technology, amine-based materials are being extensively researched for carbon capture and utilization. rsc.orgswan.ac.ukrsc.org The ability of amines to reversibly react with carbon dioxide makes them promising candidates for solid sorbents. rsc.orgswan.ac.uk

Furthermore, the amination of biomass-derived oxygenates is a key area of research for the production of renewable amines. acs.org These bio-based amines have a wide range of applications, including as solvents, chelating agents, and precursors for pharmaceuticals and polymers. acs.org The development of efficient catalytic systems for these transformations is a critical aspect of creating a more sustainable chemical industry. acs.org

The continued exploration of the synthesis, properties, and applications of branched secondary amines like this compound will undoubtedly lead to further advancements across multiple scientific disciplines. ijrpr.com

Q & A

Q. What are the recommended synthetic routes for 2-Methylnonan-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination of 5-keto-2-methylnonane using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN). Alternative routes include alkylation of primary amines with halogenated alkanes under basic conditions (e.g., K2CO3 in DMF) . Reaction optimization should focus on solvent polarity (e.g., methanol vs. DMSO), temperature (40–80°C), and stoichiometric ratios of reactants to minimize byproducts like secondary or tertiary amines. Purity can be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or GC-MS (retention time comparison with standards) .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the amine group (δ ~1.5–3.0 ppm for NH2) and branching at the 2-methyl position (δ ~0.8–1.2 ppm for CH3).

- FT-IR : Identify N–H stretching (3300–3500 cm) and C–N vibrations (1020–1220 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks and fragmentation patterns.

Cross-validate results with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in stereochemistry .

Q. What analytical techniques are suitable for assessing the purity of this compound in laboratory settings?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times with certified reference materials.

- GC-FID : Optimize column temperature (e.g., 150–250°C ramp) to separate volatile impurities like residual solvents or unreacted intermediates.

- Elemental Analysis : Confirm C, H, and N content within ±0.3% of theoretical values. For trace nitrosamines, employ LC-MS/MS with deuterated internal standards (e.g., NDMA-d6) .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer : Store under inert gas (argon or nitrogen) in amber glass vials at −20°C to prevent oxidation or hydrolysis. For short-term use (≤1 month), refrigeration (4°C) in desiccated conditions is acceptable. Monitor degradation via periodic NMR or HPLC analysis, particularly for amine oxidation to nitro derivatives .

Advanced Research Questions

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents at the 2-methyl or 5-amine positions (e.g., fluorination, hydroxylation) and assess impacts on bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition).

- QSAR Modeling : Utilize molecular docking (AutoDock Vina) and topological descriptors (logP, polar surface area) to predict pharmacokinetic properties. Validate models with experimental IC50 values from dose-response curves .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying biases in assay conditions (e.g., cell line variability, incubation time).

- Dose-Response Reproducibility : Replicate studies using standardized protocols (e.g., identical buffer pH, temperature, and negative controls).

- Data Harmonization : Use tools like Cochrane Review Manager to statistically reconcile discrepancies (e.g., fixed-effects models for homogeneous datasets) .

Q. What protocols are recommended for impurity profiling of this compound in compliance with regulatory guidelines?

- Methodological Answer :

- Nitrosamine Screening : Follow EMA Q&A 10 guidelines: Use LC-HRMS (Orbitrap) with a limit of detection ≤1 ppm. For unidentifiable peaks, perform forced degradation studies (heat/light/humidity) and compare with known nitrosamine reference standards .

- Genotoxic Risk Assessment : Employ Ames test (TA98 strain) with and without metabolic activation (S9 fraction) to evaluate mutagenicity of impurities .

Q. What green chemistry approaches can minimize waste in the synthesis of this compound?

- Methodological Answer :

- Solvent-Free Reactions : Use ball milling or microwave-assisted synthesis to reduce solvent waste.

- Catalytic Recycling : Immobilize Pd nanoparticles on magnetic supports (Fe3O4@SiO2-Pd) for easy recovery and reuse.

- Biocatalysis : Explore transaminases (e.g., ω-TA) for enantioselective synthesis under aqueous conditions .

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10 v/v) and 0.1% diethylamine. Optimize flow rate (0.8–1.2 mL/min) to baseline-separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.